2-Methyl-3-nitro-5-phenylpyridine

Description

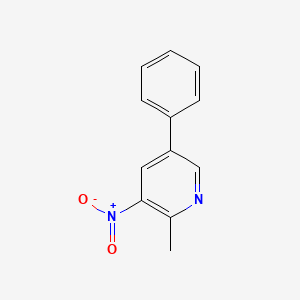

2-Methyl-3-nitro-5-phenylpyridine is a pyridine derivative characterized by a nitro (-NO₂) group at position 3, a methyl (-CH₃) group at position 2, and a phenyl (-C₆H₅) substituent at position 4.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-methyl-3-nitro-5-phenylpyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-12(14(15)16)7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

XNDHHWDPGUBTBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-phenylpyridine typically involves nitration reactions. One common method is the nitration of 2-Methyl-5-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced waste generation . These methods often use catalysts and optimized reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitro-5-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are often used.

Substitution: Reagents like ammonia and amines are used in substitution reactions.

Major Products Formed:

- Reduction of the nitro group can yield 2-Methyl-3-amino-5-phenylpyridine.

- Substitution reactions can produce various substituted pyridines depending on the reagents used .

Scientific Research Applications

2-Methyl-3-nitro-5-phenylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 2-methyl-3-nitro-5-phenylpyridine with structurally related pyridine compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity and Stability :

- The nitro group in this compound is a strong electron-withdrawing group, enhancing electrophilic substitution resistance compared to electron-donating groups (e.g., -CH₃ in 5-methyl-2-(trifluoromethyl)pyridine). This property is critical in medicinal chemistry for tuning metabolic stability .

- Halogen substituents (e.g., Cl in 2-chloro-5-phenylpyridine analogs) increase molecular weight and polarity, often improving binding affinity in drug-receptor interactions but reducing solubility .

Spectroscopic Signatures :

- ¹H NMR : Aromatic protons in nitro-substituted pyridines typically resonate downfield (δ 7.5–8.5) due to nitro-group deshielding. Methyl groups (e.g., 2-CH₃ in the target compound) appear near δ 2.5–3.0 .

- ¹⁹F NMR : Fluorinated analogs (e.g., 2-fluoro-5-(methylthio)pyridine) exhibit distinct shifts (δ -118 to -63), useful for structural confirmation .

Thermal Properties: Melting points for nitro- and chloro-substituted pyridines (e.g., 268–287°C in ) are higher than non-polar analogs, reflecting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Biological Relevance: Nitro-substituted pyridines are often explored as antimicrobial or anticancer agents. For example, analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines show moderate activity against bacterial strains . Trifluoromethyl groups (e.g., in 5-methyl-2-(trifluoromethyl)pyridine) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.